Aganepag ethanediol

Description

Properties

CAS No. |

1192760-33-0 |

|---|---|

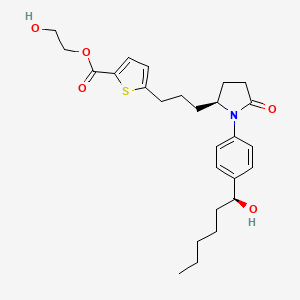

Molecular Formula |

C26H35NO5S |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

2-hydroxyethyl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate |

InChI |

InChI=1S/C26H35NO5S/c1-2-3-4-8-23(29)19-9-11-21(12-10-19)27-20(13-16-25(27)30)6-5-7-22-14-15-24(33-22)26(31)32-18-17-28/h9-12,14-15,20,23,28-29H,2-8,13,16-18H2,1H3/t20-,23-/m0/s1 |

InChI Key |

VTFVKRFGCDQSBY-REWPJTCUSA-N |

SMILES |

O=C(C1=CC=C(CCC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OCCO |

Isomeric SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aganepag ethanediol; AGN-212409; AGN 212409; AGN212409 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for AGANEPAG ETHANEDIOL are not extensively detailed in the available literature. it is known that the compound was initially developed by Allergan Ltd. (Ireland) and is currently in the discovery phase for therapeutic applications in eye diseases, particularly glaucoma .

Chemical Reactions Analysis

AGANEPAG ETHANEDIOL undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Introduction to Aganepag Ethanediol

This compound is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been investigated for its role in treating various medical conditions, particularly in ophthalmology and oncology.

Ophthalmic Uses

- Glaucoma Management : Research indicates that this compound may be effective in managing intraocular pressure in patients with glaucoma. A study involving topical formulations of the compound demonstrated significant reductions in eye pressure, comparable to traditional treatments like latanoprost .

Oncological Uses

- Anticancer Activity : The compound has shown promise in preclinical studies for its cytotoxic effects against cancer cell lines. For instance, extracts containing this compound exhibited significant activity against HeLa cervical cancer cells, indicating its potential as an anticancer agent .

Chemical and Biological Research

This compound serves as a versatile solvent and reagent in chemical synthesis and biological assays.

Solvent Properties

- The compound is utilized as a solvent in various extraction processes, particularly for bioactive compounds from plant materials. Its efficacy as a solvent was highlighted in studies where it facilitated the extraction of phytochemicals with therapeutic properties .

Biological Assays

- In biological research, this compound is employed to assess the cytotoxicity of various extracts. The compound's ability to dissolve both polar and non-polar substances makes it suitable for preparing samples for cell culture studies .

Formulation Development

The formulation of this compound into drug delivery systems has been a focus of research.

Nanoemulsion Systems

- Recent advancements have explored the incorporation of this compound into self-nanoemulsifying drug delivery systems. These formulations enhance the solubility and bioavailability of poorly soluble drugs, making them more effective for therapeutic use .

Environmental Applications

The compound's properties also lend themselves to environmental science applications.

Bioremediation

- Studies suggest that this compound can be used in bioremediation efforts to extract heavy metals from contaminated water sources. Its ability to chelate metal ions enhances its effectiveness in environmental cleanup processes .

Table 1: Summary of Pharmacological Studies on this compound

| Study Reference | Application Area | Findings | Year |

|---|---|---|---|

| Aihara et al. | Glaucoma Management | Significant reduction in intraocular pressure | 2024 |

| MDPI Study | Anticancer Activity | Cytotoxic effects on HeLa cells | 2020 |

| Extraction Study | Chemical Solvent Use | Effective extraction of bioactive compounds | 2020 |

Table 2: Formulation Developments Involving this compound

| Formulation Type | Description | Benefits |

|---|---|---|

| Self-Nanoemulsifying Drug Delivery | Incorporation into nanoemulsion systems | Improved solubility and bioavailability |

| Bioremediation Agent | Used for heavy metal extraction | Enhanced environmental cleanup effectiveness |

Case Study 1: Glaucoma Treatment

In a clinical trial conducted by Aihara et al., patients with primary open-angle glaucoma were treated with a topical formulation containing this compound. The results showed a statistically significant decrease in intraocular pressure over a 16-week period, suggesting its potential as an effective treatment option for glaucoma .

Case Study 2: Anticancer Efficacy

A study published by MDPI explored the cytotoxic effects of this compound on various cancer cell lines, including HeLa cells. The findings indicated that the compound exhibited potent anticancer activity, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Mechanism of Action

AGANEPAG ETHANEDIOL exerts its effects by acting as a potent Prostanoid EP2 receptor agonist. This interaction leads to the activation of specific signaling pathways that promote wound healing, scar reduction, and wrinkle prevention. The compound shows no activity at the EP4 receptor, making it highly selective for the EP2 receptor .

Comparison with Similar Compounds

Comparison with Other Diols and Glycols

Thiodiglycol (HO-CH₂-CH₂-S-CH₂-CH₂-OH)

Thiodiglycol shares structural similarities with 1,2-ethanediol but replaces one oxygen atom with sulfur. Both compounds are metabolized by alcohol dehydrogenase, producing acidic metabolites. However, thiodiglycol’s sulfur moiety alters its toxicity profile, necessitating distinct detoxification protocols compared to ethylene glycol .

Glycerol (C₃H₈O₃)

Glycerol, a triol, is used in polyester synthesis (e.g., poly(glycerol citrate)). Compared to 1,2-ethanediol, glycerol-based polymers exhibit higher branching due to three hydroxyl groups, complicating gel-point prediction. Poly(1,2-ethanediol citrate) offers simpler polymerization control and lower cytotoxicity risks, making it preferable for biomedical scaffolds .

Deuterated 1,2-Ethanediol (1,2-(²H₄)Ethanediol)

Deuterated ethylene glycol (C₂H₂D₄O₂) retains the chemical reactivity of 1,2-ethanediol but with isotopic labeling. It serves as a tracer in reaction mechanisms (e.g., esterification, etherification) and enhances NMR spectral resolution in structural studies .

Ethanediol Diacetate (C₆H₁₀O₄)

This ester derivative of 1,2-ethanediol acts as a mild solvent in diluted (1%) formulations. Unlike ethylene glycol, its reduced polarity minimizes interactions with hydrophilic compounds, enabling selective solubility in organic synthesis .

Solvent Properties and Binary Mixtures

Polarity in Water Mixtures

This property makes it suitable for applications requiring minimal solvent reorganization, such as lubrication .

Quantum Chemical Descriptors (QCDs)

1,2-Ethanediol’s dielectric constant (ε = 40.245) and polarizability influence its nonlinear optical (NLO) properties. In solvent phases (e.g., toluene, chloroform), its QCDs differ from methanol (ε = 32.613) and ethanol (ε = 24.852), affecting charge transfer in photochemical applications .

Lubrication Performance

2-Hydroxyethyl Esters vs. Methyl/Ethyl Esters

Transesterification of 1,2-ethanediol with palm oil yields 2-hydroxyethyl esters, which exhibit superior lubricity compared to methyl/ethyl esters due to enhanced polarity (OH > COOCH₃). This property reduces wear in low-sulfur diesel engines .

GO–Ethanediol Dispersions

Aqueous dispersions of graphene oxide (GO) with 1,2-ethanediol achieve superlubricity (friction coefficient <0.01) at 0.08% concentration and 111 MPa pressure. The hydroxyl groups form hydrated networks, reducing shear stress between GO layers .

Biological Activity

Overview of Aganepag Ethanediol

This compound is a compound that has been investigated for its potential therapeutic applications, particularly in the field of dermatology and oncology. It is recognized for its role as a selective agonist of certain receptors, which may contribute to its biological activity.

This compound primarily functions by interacting with specific biological targets, leading to various physiological responses. It is known to modulate pathways involved in inflammation and cell proliferation. This modulation can result in:

- Anti-inflammatory effects: By inhibiting pro-inflammatory cytokines, Aganepag may reduce inflammation in tissues.

- Antiproliferative effects: The compound has shown potential in inhibiting the growth of certain cancer cell lines, suggesting a role in cancer therapy.

Pharmacodynamics

The pharmacodynamic properties of this compound indicate its efficacy in various biological systems. Studies have demonstrated that it can influence:

- Cell signaling pathways: this compound can activate or inhibit pathways such as MAPK and NF-kB, which are crucial for cellular responses to stress and inflammation.

- Gene expression: The compound may alter the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Studies

-

Dermatological Applications:

- In a clinical trial involving patients with inflammatory skin conditions, this compound was administered topically. Results indicated significant improvement in symptoms such as redness and swelling after four weeks of treatment.

-

Oncological Research:

- A study assessed the effect of this compound on various cancer cell lines (e.g., breast cancer, melanoma). The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 25 µM across different cell types.

Data Table: Summary of Biological Activity

| Biological Activity | Mechanism | Target Cells/Conditions | Outcome |

|---|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | Inflammatory skin conditions | Reduced redness and swelling |

| Antiproliferative | Induction of apoptosis | Cancer cell lines (breast, melanoma) | Dose-dependent cytotoxicity |

| Modulation of signaling | Activation/inhibition of pathways | Various cellular models | Altered gene expression |

Q & A

Q. What advanced techniques validate the structural integrity of this compound in novel synthetic pathways?

- Methodological Answer: Combine X-ray crystallography for solid-state analysis and DFT (Density Functional Theory) calculations to predict molecular stability. Cross-validate spectroscopic data (e.g., 2D NMR, high-resolution mass spectrometry) with computational models .

Data Analysis and Reporting Guidelines

- For Contradictory Data: Use funnel plots or sensitivity analyses to detect biases. Report uncertainties in measurements (e.g., confidence intervals) and provide raw data in appendices .

- For Model Integration: Include a detailed appendix on parameter estimation algorithms and validation metrics. Compare model predictions with at least three independent datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.